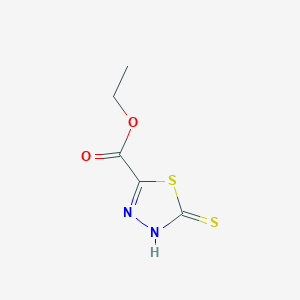

5-巯基-1,3,4-噻二唑-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is a compound that has been explored in the context of organic synthesis and the development of pharmaceuticals. The compound is characterized by the presence of a thiadiazole ring, a common motif in drug design due to its structural similarity to peptides and its ability to mimic the biologically relevant peptide bond .

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported in the literature. For instance, the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate in the presence of bases leads to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This reaction involves the in situ generation of thioketene and its subsequent cyclization with an internal CH2NH2 nucleophile . Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through the cyclization of thioamide with 2-chloroacetoacetate demonstrates the versatility of thiadiazole synthesis, achieving yields above 60% .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring . The structural features of these compounds are crucial for their potential biological activity and interaction with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, the alkylation of the sulfur atom in the thiadiazole ring has been achieved with iodomethane to form ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c]pyridine-2-carboxylate . Furthermore, the Hantzsch reaction with ω-bromoacetophenone has been used to synthesize complex heterocyclic structures such as 7-ethoxycarbonyl-3-phenylfuro[3,2-d][1,3]thiazolo[3,2-a]pyridin-4-ium bromide . These reactions highlight the reactivity of the thiadiazole moiety and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics that can affect the compound's solubility, stability, and reactivity. The substituents attached to the thiadiazole core can further modulate these properties, making them suitable for specific applications in drug development . Understanding these properties is essential for the optimization of thiadiazole-based compounds for pharmaceutical use.

科学研究应用

谷氨酰胺酶抑制

一项研究重点关注双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物的构思、合成和药理学评估,目标是谷氨酰胺酶抑制。这些类似物包括对 5-巯基-1,3,4-噻二唑-2-羧酸乙酯结构的修饰,证明了作为谷氨酰胺酶抑制剂的潜力,具有改进的药物样特性,包括溶解度。一些类似物在抑制人淋巴瘤 B 细胞生长方面显示出与 BPTES 相似的效力,无论是在体外还是在小鼠异种移植模型中,表明它们在癌症治疗中的治疗潜力 (Shukla 等人,2012)。

环化反应

5-氨甲基-4-(1,2,3-噻二唑-4-基)呋喃-2-羧酸乙酯的研究揭示了它在环化条件下的反应性。该化合物经历分子内环化以产生具有潜在药理活性的新结构。合成的化合物显示出一系列活性,表明 5-巯基-1,3,4-噻二唑-2-羧酸乙酯衍生物在合成新的治疗剂中的多功能性 (Remizov 等人,2019)。

中枢神经系统活性

合成了一系列 2-氨基-5-巯基-1,3,4-噻二唑衍生物,并评估了它们的抗抑郁和抗焦虑活性。这些研究发现,一些衍生物具有与标准药物相当的显着活性,突出了 5-巯基-1,3,4-噻二唑-2-羧酸乙酯衍生物在开发治疗中枢神经系统疾病的新疗法中的潜力 (Clerici 等人,2001)。

抗菌和抗真菌活性

衍生自磺酰基取代的 5-巯基-1,3,4-噻二唑-2-羧酸乙酯的化合物在抗菌和抗真菌研究中显示出有希望的结果。这些化合物对革兰氏阳性和革兰氏阴性细菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性。这些发现表明这些衍生物在对抗传染病方面的潜力 (Sych 等人,2019)。

抗结核剂

与 5-巯基-1,3,4-噻二唑-2-羧酸乙酯在结构上相关的 1,3,4-噻二唑衍生物已被确定为有效的抗结核剂。这些化合物对结核分枝杆菌(包括多药耐药菌株)显示出出色的体外活性,对哺乳动物细胞没有显着毒性。这突出了噻二唑衍生物在应对全球结核病挑战方面的潜力 (Karabanovich 等人,2016)。

作用机制

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity against certain bacteria , and have been found effective for isoniazid-induced seizures .

Mode of Action

It’s known that the structure-activity relationship of 1,3,4-thiadiazole scaffold suggests that electron-withdrawing group increases the activity .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been involved in the formation of corresponding thioamides of furylacetic acid .

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity , and have been found effective for isoniazid-induced seizures .

属性

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-2-9-4(8)3-6-7-5(10)11-3/h2H2,1H3,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMLYMATMZAVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)

![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)